molecular formula C22H30N2O4S B1662709 FRG8701 CAS No. 108498-50-6

FRG8701

Cat. No.: B1662709
CAS No.: 108498-50-6
M. Wt: 418.6 g/mol
InChI Key: IWLUMUDDKHJJPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FRG8701 involves several steps, including the reaction of specific reagents under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

FRG8701 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

FRG8701 has a wide range of scientific research applications, including:

Mechanism of Action

FRG8701 exerts its effects by antagonizing histamine H2-receptors. This inhibition prevents the binding of histamine to these receptors, thereby reducing gastric acid secretion and protecting the gastrointestinal tract from damage. The molecular targets and pathways involved include the histamine H2-receptors and associated signaling pathways .

Comparison with Similar Compounds

FRG8701 is unique compared to other histamine H2-receptor antagonists due to its higher potency and efficacy. Similar compounds include:

This compound stands out due to its higher inhibitory potency and greater protective effects on the gastrointestinal tract .

Properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLUMUDDKHJJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910747
Record name 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108498-50-6
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108498-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frg 8701
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide (13.85 g) was dissolved in 150 ml of ethanol, and while 5.06 g of piperidine was added dropwise, the mixture was stirred at room temperature for 15 hours. The reaction solution was cooled with ice, and 1.5 g of sodium borohydride was added. The mixture was stirred for 5 hours. 1N-HCl was added to the reaction solution to make it acidic, and the solvent was evaporated. The residue was poured into water and extracted with ethyl acetate. The aqueous layer was made basic by adding anhydrous sodium carbonate, and extracted with ethyl acetate. The organic layer was washed successively with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol=95/5) to give 8.80 g (yield 53%) of N-{3-[3-(piperidinomethyl)phenoxy] propyl]-2-(furfurylsulfinyl) acetamide.
Name
N-[3-(3-formylphenoxy)propyl]-2-(furfurylsulfinyl)acetamide
Quantity
13.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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